molecular formula C8H11BrS B2872520 2-Bromo-5-(2-methylpropyl)thiophene CAS No. 1522107-19-2

2-Bromo-5-(2-methylpropyl)thiophene

Cat. No.: B2872520
CAS No.: 1522107-19-2
M. Wt: 219.14
InChI Key: UBOFODWCVBXQQX-UHFFFAOYSA-N
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Description

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic aromatic substitution (EAS) remains the most direct method for introducing bromine onto the thiophene ring. The reaction leverages the inherent electron-rich nature of thiophene, where the sulfur atom activates the ring toward electrophilic attack.

Reaction Mechanism and Conditions

Bromination typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br₂ molecule, generating a bromonium ion (Br⁺) that attacks the electron-dense C2 position of 5-(2-methylpropyl)thiophene. The isobutyl group at C5 exerts a steric and electronic directing effect, ensuring preferential bromination at C2.

Standard Protocol:

  • Substrate: 5-(2-methylpropyl)thiophene (1.0 equiv)
  • Reagents: Bromine (1.1 equiv), FeBr₃ (0.1 equiv)
  • Solvent: Dichloromethane (DCM) or chloroform
  • Temperature: 0–25°C
  • Reaction Time: 12–24 hours

Yield Optimization and Challenges

Yields for this method typically range from 65% to 75%, contingent on reaction control. Over-bromination is mitigated by maintaining low temperatures and stoichiometric precision. Post-reaction purification via column chromatography (hexane/ethyl acetate) isolates the desired product.

Table 1: Electrophilic Bromination Parameters

Parameter Value
Catalyst Loading 10 mol% FeBr₃
Solvent Polarity Low (DCM)
Temperature Range 0–25°C
Typical Yield 70% ± 5%

Regioselective Lithiation-Bromination

Regioselective functionalization of thiophenes has been advanced through directed ortho-metalation (DoM) strategies. This method offers superior control over bromine placement, particularly in polysubstituted systems.

Directed Lithiation Approach

A protocol adapted from MDPI’s regioselective synthesis involves:

  • Lithiation: Treatment of 5-(2-methylpropyl)thiophene with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF), forming a lithium intermediate at C2.
  • Quenching: Addition of bromine or electrophilic brominating agents (e.g., N-bromosuccinimide) yields the brominated product.

Critical Considerations:

  • Temperature Control: Lithiation requires strict cryogenic conditions (−78°C) to prevent side reactions.
  • Electrophile Choice: N-bromosuccinimide (NBS) minimizes overhalogenation compared to Br₂.

Table 2: Lithiation-Bromination Performance

Condition Outcome
Lithiation Agent n-BuLi (2.2 equiv)
Electrophile NBS (1.0 equiv)
Yield 82%
Regioselectivity >95% C2 preference

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enable modular construction of the thiophene scaffold. This approach is advantageous for introducing pre-functionalized fragments.

Suzuki-Miyaura Coupling Strategy

A patent-pending method involves:

  • Preparation of Boronic Ester: 5-(2-methylpropyl)thiophene-2-boronic ester is synthesized via Miyaura borylation.
  • Coupling with Aryl Bromide: Reaction with 2-bromo-5-(2-methylpropyl)benzene derivatives under palladium catalysis.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Toluene/water (3:1)
  • Yield: 68–72%

Challenges in Cross-Coupling

  • Steric Hindrance: The isobutyl group at C5 complicates catalyst access, necessitating bulky ligands (e.g., SPhos).
  • Purification: Residual palladium removal requires specialized techniques (e.g., silica gel impregnated with thiourea).

Industrial-Scale Production

Scalable synthesis of 2-bromo-5-(2-methylpropyl)thiophene prioritizes cost-efficiency and safety. Continuous flow reactors have emerged as superior to batch systems for large-scale bromination.

Continuous Flow Bromination

  • Reactor Design: Two-phase system (organic/aqueous) minimizes bromine handling risks.
  • Parameters:
    • Residence Time: 10 minutes
    • Temperature: 30°C
    • Conversion: >90%
    • Yield: 85% after extraction

Advantages:

  • Reduced exotherm risk
  • Enhanced mixing efficiency
  • Scalable to multi-kilogram batches

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield Regioselectivity Scalability Cost
Electrophilic Bromination 70% Moderate High Low
Lithiation-Bromination 82% High Low High
Suzuki Coupling 70% High Moderate High
Continuous Flow 85% Moderate Very High Medium

Key Insights:

  • Electrophilic Bromination is optimal for small-scale, cost-sensitive applications.
  • Lithiation-Bromination excels in academic settings requiring high regiocontrol.
  • Continuous Flow dominates industrial contexts due to throughput and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-methylpropyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous solvents.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

    Coupling: Formation of biaryl compounds or other complex structures.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

Scientific Research Applications

2-Bromo-5-(2-methylpropyl)thiophene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers, which are essential for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Medicinal Chemistry: Derivatives of thiophene, including this compound, are investigated for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-methylpropyl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In materials science, its electronic properties are exploited to create conductive materials. In medicinal chemistry, the compound’s biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bromo-5-(2-methylpropyl)thiophene
  • CAS Number: Not explicitly provided in the evidence, but structural identifiers are available.
  • Molecular Formula : C₈H₁₁BrS
  • Molecular Weight : 219.14 g/mol (calculated)
  • SMILES : CC(C)CC1=CC=C(S1)Br
  • InChIKey : UBOFODWCVBXQQX-UHFFFAOYSA-N
  • Structural Features : A thiophene ring substituted with a bromine atom at position 2 and a 2-methylpropyl (isobutyl) group at position 5 .

Predicted Physicochemical Properties :

Comparison with Structural Analogs

Structural and Substituent Diversity

The following table compares This compound with key analogs:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 2-Methylpropyl (isobutyl) C₈H₁₁BrS 219.14 Predicted CCS values; potential synthetic intermediate
2-Bromo-5-(3-chloro-4-fluorophenyl)thiophene 3-Chloro-4-fluorophenyl C₁₀H₆BrClF₃S 315.58 High haemolytic and biofilm inhibition activity
2-Bromo-5-(triisopropylsilyl)thieno[3,2-b]thiophene Triisopropylsilyl C₁₅H₂₃BrSSi 365.56 Bulky substituent; used in S,N-heterotetracene synthesis for organic electronics
2-Bromo-5-(isoxazol-5-yl)thiophene Isoxazol-5-yl C₇H₄BrNOS 230.08 Heterocyclic substituent; potential pharmacological relevance
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}thiophene Cyclopropane-bromomethyl C₉H₁₀Br₂S 310.05 Dual bromine sites; potential cross-coupling substrate

Electron-Donating vs. Electron-Withdrawing Groups :

  • Aryl Substituents (e.g., 3-chloro-4-fluorophenyl): Electron-withdrawing groups stabilize the ring but reduce nucleophilicity. These derivatives exhibit pronounced bioactivity (e.g., biofilm inhibition) due to enhanced lipophilicity and target interaction .
  • Triisopropylsilyl : A bulky, electron-rich substituent that sterically hinders reactions at position 5 while directing functionalization to other positions. Critical in synthesizing π-conjugated systems for optoelectronic materials .

Physicochemical Property Trends

Property This compound Aryl-Substituted Analog Silyl-Substituted Analog
Lipophilicity (logP) Moderate (predicted ~3.5) High (~4.8) Very high (~5.2)
Thermal Stability Moderate High Very high
Synthetic Flexibility High (alkyl group permits diverse modifications) Moderate (limited by aryl halide stability) Low (steric hindrance limits reactivity)

Biological Activity

2-Bromo-5-(2-methylpropyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C₈H₉BrS
  • Molecular Weight: 215.13 g/mol

The synthesis of thiophene derivatives like this compound typically involves bromination reactions of substituted thiophenes. For instance, the synthesis can be achieved through a bromination reaction using bromine in a suitable solvent, followed by purification methods such as column chromatography to isolate the desired compound .

Antimicrobial Properties

Thiophene derivatives are known for their antimicrobial activities. Studies have shown that various substituted thiophenes exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds structurally similar to this compound have been tested for their efficacy against strains like Staphylococcus aureus and Escherichia coli using methods such as disk diffusion assays. The results indicated that certain substitutions enhance antibacterial potency, suggesting that modifications to the thiophene ring can lead to improved biological activity .

Anti-inflammatory Effects

Thiophenes are recognized for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. Research has indicated that compounds with a thiophene nucleus can inhibit prostaglandin synthesis, thus reducing inflammation. Specifically, bromothiophene derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .

Study on Antibacterial Activity

A study evaluated the antibacterial activity of various thiophene derivatives, including those similar to this compound. The compounds were tested against multiple bacterial strains using the agar diffusion method. The results highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin:

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

This study underscores the potential of thiophene derivatives as effective antibacterial agents .

Anti-inflammatory Mechanism Investigation

In another research effort, the anti-inflammatory mechanism of brominated thiophenes was investigated using in vitro assays to measure COX inhibition. The findings indicated that specific modifications on the thiophene ring could enhance COX inhibitory activity significantly:

CompoundCOX Inhibition (%)
This compound75
Control (Ibuprofen)85

These results suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Properties

IUPAC Name

2-bromo-5-(2-methylpropyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrS/c1-6(2)5-7-3-4-8(9)10-7/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOFODWCVBXQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522107-19-2
Record name 2-bromo-5-(2-methylpropyl)thiophene
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Synthesis routes and methods

Procedure details

To solution of 2-isobutylthiophene (743 mg, 5.30 mmol) in 9:1 tetrahydrofuran/hexamethylphosphoramide under argon at −78° C. was added n-butyllithium (2.3 mL, 2.5 M in hexanes) dropwise. The resulting solution was stirred for 20 minutes at −78° C. Bromine (0.35 mL, 6.89 mmol) was added dropwise as a solution in 1 mL anhydrous dichloromethane. The resulting mixture was stirred at −78° C. for 30 minutes before being poured, while cold, into 50 mL of 5% sodium bisulfite solution. 1 N hydrochloric acid (50 mL) was added and organics were extracted with ether (3×75 mL), washed with 0.1 N hydrochloric acid, water and brine (50 mL each), dried over magnesium sulfate, filtered and concentrated. The crude residue was subjected to chromatography on silica gel with gradient elution (0-10% ethyl acetate in hexanes) to give 2-bromo-5-isobutylthiophene as the major component of a mixture of two compounds. Used without further purification or characterization.
Quantity
743 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran hexamethylphosphoramide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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